An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Iodobutane
An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-iodobutane (sec-butyl iodide). It is intended for researchers, scientists, and professionals in drug development who utilize alkyl halides in organic synthesis. This document details the core characteristics of 2-iodobutane, including its physical constants, spectroscopic data, and key chemical reactions. Detailed experimental protocols for its synthesis, purification, and representative reactions are provided to facilitate its practical application in a laboratory setting. The guide also includes visualizations of reaction mechanisms and experimental workflows to enhance understanding.
Core Chemical and Physical Properties
2-Iodobutane is a colorless liquid with a characteristic ether-like odor.[1] It is an important alkylating agent and intermediate in organic synthesis. Its physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of 2-Iodobutane
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉I | [1][2][3][4][5][6] |
| Molecular Weight | 184.02 g/mol | [1][2][4][5][6] |
| IUPAC Name | 2-iodobutane | [1][7] |
| Synonyms | sec-Butyl iodide, Butane, 2-iodo- | [1][3] |
| CAS Number | 513-48-4 | [2][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.598 g/mL at 25 °C | [2][8][9] |
| Boiling Point | 119-120 °C | [2][5][8][9] |
| Melting Point | -104 °C | [2][5][8][9] |
| Refractive Index (n²⁰/D) | 1.499 | [2][8][9] |
| Solubility | Insoluble in water; Soluble in alcohol and diethyl ether.[2][8][10] | |
| Stability | Stable, but light sensitive. Flammable. Incompatible with strong oxidizing agents.[2][11] |
Spectroscopic Data
The structural elucidation of 2-iodobutane and its reaction products relies on various spectroscopic techniques. The following sections detail the key features of its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy : The proton NMR spectrum of 2-iodobutane shows distinct signals corresponding to the four different proton environments in the molecule. The approximate chemical shifts and multiplicities are as follows: a triplet for the methyl protons at C4, a multiplet for the methylene (B1212753) protons at C3, a multiplet for the methine proton at C2, and a doublet for the methyl protons at C1. The proton ratio is typically 3:2:1:3.[3]
-
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum of 2-iodobutane displays four distinct peaks, confirming the presence of four unique carbon environments.[2] The chemical shifts are influenced by the electronegativity of the iodine atom. The approximate chemical shifts are: ~14.2 ppm (C4), ~32.4 ppm (C3), ~36.0 ppm (C1), and ~28.5 ppm (C2, attached to iodine).[2]
Table 2: ¹³C NMR Chemical Shifts for 2-Iodobutane
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH₃-CHI) | ~36.0 |
| C2 (CHI) | ~28.5 |
| C3 (CH₂) | ~32.4 |
| C4 (CH₃-CH₂) | ~14.2 |
| (Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)[2] |
Infrared (IR) Spectroscopy
The IR spectrum of 2-iodobutane exhibits characteristic absorption bands that are indicative of its functional groups.
-
C-H stretching : Vibrations for the sp³ C-H bonds are observed in the range of 2845-2975 cm⁻¹.[1]
-
C-H bending : Deformation vibrations for the C-H bonds appear between 1365-1470 cm⁻¹.[1]
-
C-I stretching : The characteristic absorption for the carbon-iodine bond is found in the lower frequency region, typically between 500-600 cm⁻¹.[1] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[1]
Mass Spectrometry (MS)
The mass spectrum of 2-iodobutane provides information about its molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺) : The parent molecular ion peak is observed at an m/z of 184, corresponding to the molecular weight of 2-iodobutane.[9]
-
Base Peak : The most abundant ion peak is typically at m/z 57, corresponding to the sec-butyl cation ([C₄H₉]⁺).[9]
-
Other Fragments : A prominent peak at m/z 127 is due to the iodine cation ([I]⁺).[9] Other significant fragments can be observed at m/z 29 ([C₂H₅]⁺).[9]
Key Chemical Reactions and Experimental Protocols
2-Iodobutane is a versatile substrate for a variety of organic reactions, most notably nucleophilic substitution and elimination reactions.
Synthesis of 2-Iodobutane
A common method for the synthesis of chiral 2-iodobutane is the stereospecific nucleophilic substitution of a chiral secondary alcohol, such as (S)-2-butanol, via an SN2 mechanism which results in an inversion of stereochemistry.[4]
This protocol is adapted from a two-step procedure involving the formation of a tosylate intermediate followed by a Finkelstein reaction.
Stage 1: Synthesis of (R)-2-butyl p-toluenesulfonate
-
Reaction Setup : In a round-bottom flask cooled in an ice bath, dissolve (R)-2-butanol and pyridine (B92270) in anhydrous dichloromethane.
-
Addition of Tosyl Chloride : Slowly add p-toluenesulfonyl chloride to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction : Allow the mixture to stir in the ice bath for several hours and then let it stand at a low temperature overnight.
-
Work-up : Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine. Separate the organic layer, wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude (R)-2-butyl p-toluenesulfonate.
Stage 2: Synthesis of (S)-2-Iodobutane (Finkelstein Reaction)
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the crude (R)-2-butyl p-toluenesulfonate and a molar excess of dried sodium iodide in anhydrous acetone.
-
Reflux : Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by the formation of a sodium p-toluenesulfonate precipitate.
-
Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Washing : Wash the combined organic extracts with 5% sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a wash with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude (S)-2-iodobutane can be further purified by distillation.
Purification of 2-Iodobutane
Commercial or synthesized 2-iodobutane can be purified to remove impurities such as unreacted starting materials or decomposition products.
-
Washing : Shake the crude 2-iodobutane with concentrated sulfuric acid in a separatory funnel.
-
Neutralization : Wash the organic layer with water, followed by an aqueous sodium bisulfite or sodium thiosulfate solution to remove any iodine, and then again with water.
-
Drying : Dry the washed 2-iodobutane over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Distillation : Decant or filter the dried liquid into a distillation apparatus and perform a fractional distillation, collecting the fraction that boils at 119-120 °C.
Nucleophilic Substitution (SN2) Reaction
This protocol demonstrates the synthesis of 2-iodobutane from 2-bromobutane (B33332).
-
Reaction Setup : In a clean, dry test tube or round-bottom flask, dissolve 15% sodium iodide in acetone.
-
Addition of Alkyl Halide : Add a few drops of 2-bromobutane to the sodium iodide solution.
-
Observation : Stopper the tube and shake to mix. Observe the formation of a precipitate (sodium bromide), which is insoluble in acetone, indicating that a reaction has occurred.[13][14] The time taken for the precipitate to form can be used to compare the relative rates of reaction for different alkyl halides.[13]
Elimination (E2) Reaction
2-Iodobutane can undergo elimination reactions in the presence of a strong base to form alkenes. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.
-
Zaitsev's Rule : With a small, non-hindered base like sodium ethoxide, the major product is the more substituted and thermodynamically more stable alkene, (E)-2-butene and (Z)-2-butene.
-
Hofmann's Rule : With a bulky, sterically hindered base like potassium tert-butoxide, the major product is the less substituted and kinetically favored alkene, 1-butene.[15]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Addition of Substrate : Add 2-iodobutane to the reaction mixture.
-
Reaction : Heat the mixture to a moderate temperature (e.g., 50-60 °C) for a few hours.[8] The progress can be monitored by gas chromatography (GC).
-
Product Analysis : The gaseous alkene products can be collected or directly analyzed by GC to determine the product distribution (the ratio of 1-butene, (E)-2-butene, and (Z)-2-butene).[8]
-
Work-up (optional) : If isolating liquid components, cool the reaction, quench with cold water, and extract with a low-boiling organic solvent. Wash the organic layer, dry it, and carefully remove the solvent.
Other Important Reactions
Grignard Reaction
2-Iodobutane can be used to form a Grignard reagent, sec-butylmagnesium iodide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of sodium metal to form a new alkane.[16][17] When 2-iodobutane is subjected to Wurtz reaction conditions, it would primarily yield 3,4-dimethylhexane. However, this reaction is often of limited synthetic utility due to the formation of side products from elimination and rearrangement reactions.
Safety and Handling
2-Iodobutane is a flammable liquid and vapor.[2] It may cause skin and eye irritation and can be harmful if swallowed or inhaled.[5] It is also light-sensitive.[2][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Iodobutane is a fundamental building block in organic synthesis with well-defined physical and spectroscopic properties. Its reactivity in nucleophilic substitution and elimination reactions is predictable and can be controlled by the choice of reagents and reaction conditions. The experimental protocols and mechanistic diagrams provided in this guide offer a practical framework for the safe and effective use of 2-iodobutane in a research and development setting. A thorough understanding of its properties is essential for its successful application in the synthesis of more complex molecules, including pharmaceutical intermediates.
References
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